molecular formula C17H21N B12801269 Npdpa CAS No. 774118-46-6

Npdpa

Cat. No.: B12801269
CAS No.: 774118-46-6
M. Wt: 239.35 g/mol
InChI Key: FBRJTEBLJRHAQX-UHFFFAOYSA-N
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Description

N-Isopropyl-1,2-diphenylethylamine (NPDPA), also known as Isopropylphenidine hydrochloride (CAS 6267-56-7), is a synthetic 1,2-diphenylethylamine derivative. Structurally, it features a diphenylethyl backbone substituted with an isopropyl amine group (C₁₇H₂₁N·HCl, MW 275.8) . This compound belongs to a class of compounds with historical significance in opioid research and forensic toxicology. This compound is synthesized via tandem C–C and C–N bond-forming reactions, enabling efficient one-pot production alongside other derivatives like NEDPA and MT-45 .

Properties

CAS No.

774118-46-6

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-(1,2-diphenylethyl)propan-2-amine

InChI

InChI=1S/C17H21N/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17-18H,13H2,1-2H3

InChI Key

FBRJTEBLJRHAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Npdpa involves the reaction of 1,2-diphenylethylamine with isopropyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Npdpa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and halogenated this compound compounds .

Scientific Research Applications

Npdpa has several scientific research applications, including:

Mechanism of Action

Npdpa exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, this compound inhibits the action of glutamate, leading to dissociative anesthetic effects. The compound also undergoes metabolic transformations, including N-oxidation and N-dealkylation, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes NPDPA’s key structural and pharmacological analogs:

Compound Chemical Structure Pharmacological Class Metabolic Pathways Toxicity/Clinical Notes
This compound N-Isopropyl-1,2-diphenylethylamine Presumed synthetic opioid N-dealkylation, hydroxylation Limited human data; detected in forensic contexts; potential abuse liability
NEDPA N-Ethyl-1,2-diphenylethylamine Synthetic opioid N-deethylation, hydroxylation Similar metabolism to this compound; identified in seized samples
Lefetamine Parent compound (N-substituted derivative) Opioid analgesic Hydroxylation, glucuronidation Historically used as an analgesic; later abused due to euphoric effects
MT-45 1-(1,2-Diphenylethyl)piperazine Synthetic opioid Piperazine ring oxidation, N-dealkylation Linked to 19 fatalities in Sweden (2013–2014); high toxicity and abuse potential
Camfetamine N-Methyl-3-phenyl-norbornan-2-amine Stimulant Aromatic hydroxylation, glucuronidation Amphetamine-like effects; distinct from opioid-class analogs

Key Research Findings

Metabolic Profiles :

  • This compound and NEDPA share N-dealkylation as a primary metabolic pathway, producing N-dealkylated metabolites (e.g., N-deisopropyl-NPDPA) and hydroxylated derivatives. These metabolites are critical forensic markers for detecting intake .
  • MT-45’s piperazine ring undergoes oxidation, leading to toxic intermediates associated with fatal outcomes .

Structural-Activity Relationships :

  • The alkyl chain length (ethyl in NEDPA vs. isopropyl in this compound) influences metabolic stability. This compound’s bulkier isopropyl group may slow hepatic clearance compared to NEDPA .
  • Lefetamine , the parent compound, exhibits extensive hydroxylation, producing metabolites with prolonged detection windows in urine .

Camfetamine, though structurally related, diverges pharmacologically as a stimulant, highlighting the role of minor structural modifications in altering drug effects .

Forensic and Clinical Implications

  • This compound and NEDPA : Often detected as metabolites rather than parent compounds in biological samples, complicating forensic identification .
  • MT-45: Its association with fatalities emphasizes the need for rapid analytical methods (e.g., LC-HRMS/MS) to identify novel synthetic opioids .

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